Carbolong 1

Description

Historical Development and Defining Principles

The field of carbolong chemistry emerged from the broader study of metallaaromatics, which are aromatic compounds containing a transition metal atom within the cyclic framework. acs.orgacs.orgnih.gov The seminal moment in carbolong chemistry occurred in 2013 with the first report of a "metallapentalyne," a complex featuring a seven-carbon (7C) chain coordinated to a metal atom. acs.orgxmu.edu.cnresearchgate.net This discovery laid the foundation for a new class of compounds characterized by polydentate carbon-chain chelation. xmu.edu.cn

The term "carbolong chemistry" was subsequently coined to describe the chemistry of these novel frameworks, specifically those involving planar conjugated systems with a long carbon chain (seven or more carbons) bonded to a metal through multiple metal-carbon bonds. acs.org A defining principle of these complexes is their remarkable stability, which is attributed to the combined effects of polydentate chelation and aromaticity. acs.orgresearchgate.net Despite being in solution, where they can be highly reactive, they exhibit excellent thermodynamic stability in the solid state, often withstanding air, moisture, and heat. acs.orgxmu.edu.cn

Conceptual Framework: Metallaaromaticity and Carbon Chain Chelation

At the heart of carbolong chemistry are the concepts of metallaaromaticity and polydentate carbon chain chelation.

Metallaaromaticity: Unlike traditional organic aromatic compounds that follow Hückel's rule, carbolong complexes often exhibit more complex forms of aromaticity. For instance, the foundational metallapentalyne possesses a rare form of planar Möbius aromaticity. xmu.edu.cnresearchgate.netnih.gov This is in stark contrast to its organic analogue, pentalyne, which is antiaromatic and highly unstable. xmu.edu.cnnih.gov The incorporation of the transition metal not only alleviates the significant ring strain found in the organic counterpart but also transforms the electronic character from antiaromatic to aromatic. xmu.edu.cnnih.gov This stabilization through metallaaromaticity is a key feature across the various carbolong frameworks.

Carbon Chain Chelation: A groundbreaking aspect of carbolong chemistry is the demonstration that a chain of carbon atoms can act as a polydentate ligand, a role traditionally dominated by heteroatoms like nitrogen, phosphorus, and oxygen. xmu.edu.cn In these complexes, the carbon chain wraps around a metal center, forming multiple strong metal-carbon σ-bonds in a planar arrangement. acs.orgnih.gov This chelation can involve tridentate (three-carbon coordination), tetradentate (four-carbon coordination), and even pentadentate (five-carbon coordination) binding, a previously unobserved phenomenon in planar transition metal chemistry. xmu.edu.cnnsfc.gov.cn The ability to systematically extend the carbon chain has led to the creation of a diverse family of polycyclic aromatic frameworks. acs.orgxmu.edu.cn

Classification of Carbolong Complexes by Carbon Chain Length

Carbolong complexes are systematically classified based on the number of carbon atoms in the chelating chain. This classification highlights the structural diversity and the incremental development of more complex frameworks.

The first and most fundamental members of the carbolong family are the seven-carbon (7C) complexes, known as metallapentalynes. acs.orgxmu.edu.cn These compounds are typically synthesized through the reaction of a metal complex with an alkyne. acs.orgxmu.edu.cn

Key Research Findings:

Structure: Metallapentalynes feature a 7-carbon chain coordinated to a metal (initially osmium) via three metal-carbon bonds. acs.orgxmu.edu.cnresearchgate.net A key structural feature is the presence of a metal-carbon triple bond within a five-membered ring, resulting in a highly strained yet stable molecule. acs.orgxmu.edu.cnresearchgate.net X-ray diffraction studies have revealed unusually small bond angles around the carbyne carbon, for instance, 129.5°. acs.orgxmu.edu.cnresearchgate.net

Aromaticity: They exhibit planar Möbius aromaticity, which explains their enhanced stability compared to the antiaromatic organic pentalyne. xmu.edu.cnnih.gov

Reactivity: The carbyne carbon in the 7C framework is notably reactive, capable of reacting with both electrophiles and nucleophiles. acs.orgxmu.edu.cnnih.gov This dual reactivity allows for the formation of different types of metallapentalenes, which are also 7C frameworks. xmu.edu.cn

| Feature | Description |

| Carbon Chain Length | 7 atoms |

| Common Name | Metallapentalyne |

| Key Structural Feature | Metal-carbon triple bond in a five-membered ring |

| Aromaticity | Planar Möbius Aromaticity |

| Synthesis | Reaction of a metal complex with an alkyne |

Building upon the 7C systems, eight-carbon (8C) frameworks have been synthesized, further expanding the structural possibilities within carbolong chemistry. These complexes can be prepared by reacting a suitable metal precursor with allenes (three-carbon units) or by adding a single carbon atom to a 7C framework, for example, through reaction with an isocyanide. acs.orgxmu.edu.cnxmu.edu.cn

Key Research Findings:

Structural Diversity: 8C frameworks can adopt different structures. One common form contains a metallacyclopropene unit fused to the metallapentalene core. acs.orgxmu.edu.cn Another is a metallaindene structure where the metal is at a bridgehead position. xmu.edu.cn

Novel Aromaticity: A significant finding in 8C complexes is the first observation of σ-aromaticity in an unsaturated system, located within the three-membered metallacyclopropene ring. acs.orgxmu.edu.cnnih.gov This coexists with the π-aromaticity of the fused five-membered rings. xmu.edu.cn

Synthesis and Interconversion: The development of synthetic routes to 8C frameworks has also demonstrated the interconversion between 7C and 8C species, showcasing the dynamic nature of these systems. xmu.edu.cn

| Feature | Description |

| Carbon Chain Length | 8 atoms |

| Key Structural Feature | Fused metallacyclopropene or metallaindene units |

| Aromaticity | Coexistence of π-aromaticity and σ-aromaticity |

| Synthesis | Reaction with allenes or insertion of one carbon into a 7C framework |

The addition of two carbon atoms to a 7C framework, typically via a [7+2] cycloaddition with an alkyne, leads to the formation of nine-carbon (9C) carbolong complexes. acs.orgxmu.edu.cnxmu.edu.cn

Key Research Findings:

Stabilization of Antiaromatic Systems: A remarkable achievement in 9C carbolong chemistry is the simultaneous stabilization of two classically antiaromatic and unstable organic frameworks: pentalene (B1231599) and cyclobutadiene (B73232). acs.orgxmu.edu.cnnih.gov The 9C structure contains both a metallapentalene and a metallacyclobutadiene unit, stabilized by the single transition metal center. acs.orgxmu.edu.cn

Synthesis: These complexes are synthesized by treating a 7C metallapentalyne with alkynes such as propiolic acid or its esters. acs.orgxmu.edu.cn

Potential Applications: The unique electronic structure of 9C complexes gives them broad absorption in the near-infrared (NIR) region, suggesting potential applications in areas like photoacoustic imaging. acs.orgresearchgate.net

| Feature | Description |

| Carbon Chain Length | 9 atoms |

| Key Structural Feature | Contains both metallapentalene and metallacyclobutadiene units |

| Key Property | Simultaneous stabilization of two antiaromatic frameworks by one metal |

| Synthesis | [7+2] cycloaddition of a 7C framework with an alkyne |

Ten-carbon (10C) carbolong complexes have been constructed by adding two carbon atoms to an 8C framework, a strategy that has proven effective for extending the carbon chain. acs.orgxmu.edu.cn This has been achieved with both third-row metals like osmium and, more recently, second-row metals such as ruthenium. rsc.orgrsc.org

Key Research Findings:

Planar Fused Rings: The 10C framework features three fused five-membered rings that are coplanar and bridged by a single metal atom. acs.orgxmu.edu.cnnih.gov This planar geometry is noteworthy because organic analogues with three fused five-membered rings are typically non-planar and unstable. xmu.edu.cn

Synthesis: A common synthetic route involves the reaction of an 8C complex containing a metallacyclopropene unit with an alkyne. This expands the strained three-membered ring into a more stable five-membered ring. acs.orgxmu.edu.cnrsc.org

Tunable Aromaticity: Research has shown that the aromaticity of the three fused rings in 10C complexes can be influenced and effectively "switched" by changing the ancillary ligands on the metal center. xmu.edu.cn

| Feature | Description |

| Carbon Chain Length | 10 atoms |

| Key Structural Feature | Three coplanar, fused five-membered rings sharing a metal atom |

| Key Property | Aromaticity can be tuned by ancillary ligands |

| Synthesis | [8+2] strategy, expanding a metallacyclopropene in an 8C framework |

Eleven-Carbon (11C) Carbolong Frameworks

The synthesis of eleven-carbon (11C) carbolong frameworks initially presented significant challenges. Attempts to construct an 11C framework by adding two carbon atoms to a nine-carbon (9C) framework or by reacting a seven-carbon (7C) framework with two alkyne molecules were unsuccessful. xmu.edu.cn However, researchers discovered that a modified 7C complex, osmapentalyne 30, could react with two alkyne molecules to successfully generate an 11C framework. acs.orgxmu.edu.cn

A key breakthrough in the formation of 11C frameworks was the realization of a [2+2+2] cycloaddition of a late transition metal carbyne complex with alkynes. acs.orgxmu.edu.cnnih.gov This reaction represented a significant advance, as the cycloaddition of an alkyne with a late transition metal carbyne complex is a rare occurrence. xmu.edu.cn This synthetic route involves the reaction of a 7C carbolong complex's carbyne atom with alkynes. xmu.edu.cn The use of an alkyne with an electron-withdrawing group led directly to an 11C carbolong complex featuring a coordinated cyclopentadienyl (B1206354) ring. xmu.edu.cn

More recently, two new classes of 11C-carbolong complexes with planar carbon-chain ligands have been prepared: metallabenzyne-fused metallapentalenes and metallabenzene-fused metallapentalynes. nih.gov The synthesis of these strained compounds has made the family of carbolong complexes more complete. nih.gov The metallabenzyne-fused metallapentalenes exhibit diverse reactivities, including a notable metal carbyne bond shift from a six-membered ring to a more strained five-membered ring, which results in the formation of the metallabenzene-fused metallapentalyne. nih.gov This work has provided a new method for creating metallabenzynes and has advanced the chemistry of both metallabenzyne and carbolong aromatics. nih.gov

Table 1: Selected 11C Carbolong Frameworks and Precursors

| Compound Name/Type | Description | Synthesis Highlight | Reference(s) |

| Osmapentalyne 30 | A 7C osmium complex precursor. | Reacts with two alkyne molecules to form an 11C framework. | acs.orgxmu.edu.cn |

| Metallabenzyne-fused metallapentalenes | A class of 11C-carbolong complexes with a planar carbon-chain ligand. | Synthesized to create a new type of 11C framework. | nih.gov |

| Metallabenzene-fused metallapentalynes | A class of 11C-carbolong complexes formed from the rearrangement of metallabenzyne-fused metallapentalenes. | Formed via a metal carbyne bond shift from a 6-membered to a 5-membered ring. | nih.gov |

Twelve-Carbon (12C) Carbolong Frameworks

The development of twelve-carbon (12C) carbolong frameworks marked a significant milestone, demonstrating the highest number of carbon atoms found to coordinate to a single metal atom in an equatorial plane. acs.orgxmu.edu.cnnih.gov These complexes were successfully synthesized by reacting an 8C carbolong complex with two equivalents of alkynes or allenes. xmu.edu.cn

A defining feature of the 12C framework is the formation of the first CCCCC pentadentate chelates, where all five coordinating carbon atoms lie in the equatorial plane around the metal center. xmu.edu.cnnih.gov X-ray crystallography confirms the excellent planarity of the 12-carbon chain and the central metal atom. acs.orgnih.gov Analysis of the bond lengths in these complexes shows that the bond to the sp³-hybridized C12 atom is longer than the other metal-carbon bonds, which involve sp²-hybridized and conjugated carbon atoms. nih.gov

The aromaticity of the 12C framework has been confirmed by both experimental data and theoretical calculations. acs.org Furthermore, these 12C carbolong complexes exhibit notable photothermal properties, with broad absorption bands that extend into the near-infrared (NIR) region, suggesting potential applications in materials science. acs.orgnih.gov The synthesis of a 12C-carbolong complex has also been achieved through the reaction of an 11C-carbolong derivative. nih.gov

Table 2: Characteristics of 12C Carbolong Frameworks

| Feature | Description | Research Finding | Reference(s) |

| Synthesis | Addition of two equivalents of alkynes or allenes to an 8C carbolong complex. | Creates a CCCCC pentadentate chelate. | xmu.edu.cn |

| Coordination | A 12-carbon chain coordinated to a metal center via five coplanar metal-carbon σ bonds. | Represents the highest carbon coordination number for a metal atom in a planar geometry. | acs.orgxmu.edu.cnnih.gov |

| Structure | The 12-carbon chain and the metal center are nearly coplanar. | Good planarity confirmed by X-ray crystallography. | acs.orgnih.gov |

| Aromaticity | Confirmed aromatic nature. | Supported by experimental observations and calculated NICS and ISE values. | acs.org |

| Properties | Exhibit broad absorption bands and excellent photothermal properties. | Potential for applications in photothermal therapy and materials science. | acs.orgnih.gov |

Extension to Longer Carbon Chains (e.g., 13C)

While carbolong complexes with carbon chains ranging from seven to twelve atoms have been systematically synthesized and studied, the extension to even longer chains is an area of ongoing research. acs.orgrsc.org The structural diversity of carbolong chemistry has been expanded primarily with third-row transition metals like osmium, which have formed skeletons with up to 12 carbon atoms. rsc.orgrsc.org

Research has successfully pushed the boundary beyond twelve carbons, leading to the synthesis of a 15-carbon carbolong skeleton. rsc.orgrsc.orgresearchgate.net The existence of this 15C carbolong complex demonstrates that the carbon chain can be extended further, opening pathways to new, larger polycyclic aromatic frameworks. In contrast, carbolong complexes based on second-row transition metals have, until more recently, been limited to a narrower range of 7-9 carbon atoms, with the recent development of a 10C ruthenium-based skeleton being a significant advancement. rsc.orgrsc.org The successful creation of a 15C framework based on a third-row metal underscores the potential for discovering even longer carbolong skeletons with potentially novel properties and applications. nih.gov

Structure

3D Structure

Properties

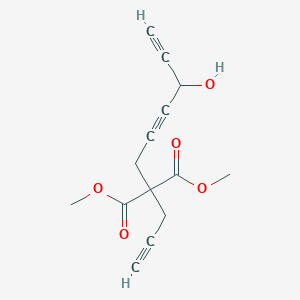

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |

InChI |

InChI=1S/C14H14O5/c1-5-9-14(12(16)18-3,13(17)19-4)10-7-8-11(15)6-2/h1-2,11,15H,9-10H2,3-4H3 |

InChI Key |

ONDFMYIKIPNONX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#C)(CC#CC(C#C)O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Carbolong Complexes

Stepwise Elongation Approaches

Stepwise elongation involves the sequential addition of small carbon-containing fragments to a pre-existing metallacycle, gradually extending the length of the carbon chain coordinated to the metal.

The addition of alkyne and allene (B1206475) units is a fundamental strategy for extending the carbon backbone of Carbolong complexes. xmu.edu.cnacs.org Alkynes, serving as two-carbon building blocks, and allenes, as three-carbon units, react with metallacycle precursors to form larger, more complex frameworks. xmu.edu.cnacs.orgxmu.edu.cn

A prominent example involves the reaction of a five-carbon osmium complex with an alkyne, such as methyl propiolate, which yields the first seven-carbon (7C) Carbolong complex, a highly stable osmapentalyne, in a rapid reaction at room temperature. acs.org Similarly, an eight-carbon (8C) framework can be constructed by reacting a 7C osmapentalyne complex with an allene, such as allenylboronic acid pinacol (B44631) ester. xmu.edu.cnacs.org This method has also been used to expand the carbon chain in second-row transition metal carbolongs; for instance, a ruthenium 8C-carbolong complex undergoes alkyne insertion into a Ru-C bond to form a stable 10C-carbolong complex. rsc.org

Table 1: Examples of Stepwise Elongation via Alkyne and Allene Coupling

| Precursor Complex (Carbon Chain) | Reagent | Product Complex (Carbon Chain) | Metal Center | Reference(s) |

| 5C Osmium Complex | Alkyne | 7C Osmapentalyne | Osmium | acs.org |

| 7C Osmapentalyne | Allene | 8C Metallapentalene Derivative | Osmium | xmu.edu.cnacs.org |

| 8C Ruthenacyclopropene-fused Ruthenapentalene | Alkyne | 10C Ruthenacyclopentadiene-fused Ruthenapentalene | Ruthenium | rsc.org |

Isocyanides are valuable one-carbon (C1) building blocks in organometallic synthesis. rsc.org Their insertion into metal-carbon bonds provides an effective method for carbon chain elongation in Carbolong chemistry. acs.org This reaction involves the formal insertion of the isocyanide carbon atom into a metal-carbon bond of a precursor complex.

For example, the treatment of a 7C osmapentalyne complex with one equivalent of cyclohexyl isocyanide results in the formation of an 8C Carbolong complex. acs.org This reaction proceeds through the coordination of the isocyanide to the metal center, followed by insertion and subsequent aromatization to yield the stable, expanded metallacycle. acs.org The versatility of isocyanide insertion has been widely demonstrated in transition metal chemistry, particularly with palladium, nickel, rhodium, and iridium, highlighting its potential for creating diverse Carbolong structures. researchgate.netscite.ainih.gov

Convergent and One-Pot Synthetic Strategies

Convergent approaches offer increased efficiency by assembling the final complex from larger, pre-formed fragments in fewer steps. These methods are often thermodynamically favored due to the stability of the resulting aromatic system.

A highly efficient one-pot method involves the direct chelation of a pre-synthesized polyyne chain (referred to as a "Carbolong" ligand, such as Carbolong 1) to a transition metal precursor. xmu.edu.cnjk-sci.com This strategy represents a significant advance, enabling the construction of complex polydentate chelates with multiple metal-carbon σ-bonds in a single step. xmu.edu.cn

In this approach, a multiyne ligand is treated with a commercially available metal complex, such as trichlorotris(triphenylphosphine)osmium(III) (OsCl2(PPh3)3), in the presence of additional phosphine (B1218219) ligands at room temperature. xmu.edu.cn This method has been successfully employed to synthesize various Carbolong complexes, demonstrating the capacity of long carbon chains to act as σ-donating polydentate ligands. xmu.edu.cn The stability of the resulting complexes is notable, with some being stable in air at temperatures up to 200°C. xmu.edu.cnjk-sci.com

Table 2: Example of One-Pot Synthesis via Ligand Chelation

| Carbolong Ligand | Metal Precursor | Key Conditions | Resulting Complex Type | Reference(s) |

| Triyne Ligand | OsCl2(PPh3)3 | PPh3, Room Temperature | 7C Osmapentalyne | xmu.edu.cn |

| Multiyne-allene Ligand | OsCl2(PPh3)3 | PPh3, Room Temperature | 8C Carbolong Complex | xmu.edu.cnacs.org |

The formation of Carbolong complexes is often driven by a strong thermodynamic force: the creation of a highly stable metalla-aromatic system. xmu.edu.cn The metal fragment plays a crucial role, not only by relieving the significant ring strain inherent in purely organic analogues like pentalyne but also by transforming their anti-aromatic character into stabilizing Möbius aromaticity in the final metallacycle. xmu.edu.cnacs.orgnih.gov

This aromaticity-driven assembly is exemplified by the reaction of multiyne chains with an osmium precursor to form 7C osmapentalynes in good yield. xmu.edu.cn The inherent stability of the aromatic product provides the driving force for the reaction to proceed readily under mild conditions. xmu.edu.cn This principle underpins many of the synthetic routes in Carbolong chemistry, guiding the self-assembly of the carbon chain and metal into the most thermodynamically favorable conjugated polycyclic framework. xmu.edu.cnxmu.edu.cn

Diversification of Transition Metal Centers (e.g., Osmium, Ruthenium, Rhodium, Iridium)

While early and extensive research into Carbolong chemistry focused on osmium, significant efforts have been made to incorporate other transition metals, thereby tuning the electronic and catalytic properties of the resulting complexes. xmu.edu.cnnih.govrsc.org

Osmium (Os): Osmium is the prototypical metal in Carbolong chemistry, forming a wide variety of stable complexes with carbon chains ranging from seven to twelve atoms. xmu.edu.cnnih.gov The synthesis of osmium-based complexes is well-established, often starting from precursors like OsCl2(PPh3)3 or OsCl3. xmu.edu.cnmdpi.com These complexes are known for their exceptional stability, which is attributed to the strong Os-C bonds and the aromaticity of the system. xmu.edu.cnnih.gov

Ruthenium (Ru): The extension of Carbolong chemistry to second-row transition metals has been successfully demonstrated with ruthenium. xmu.edu.cnrsc.org Ruthenapentalyne, the first cyclic metal carbyne complex featuring a second-row metal, was synthesized by chelating a Carbolong ligand to RuCl2(PPh3)3. xmu.edu.cnrsc.org DFT calculations confirm that the aromatic nature of ruthenapentalyne contributes significantly to its stability. xmu.edu.cn Further research has led to the synthesis of 10C-ruthenium Carbolong complexes, expanding the structural diversity beyond third-row metals. rsc.org

Rhodium (Rh) and Iridium (Ir): The synthesis of rhodium and iridium organometallic complexes is a mature field, with numerous established precursors like [Rh(COE)2Cl]2 and [Ir(COE)2Cl]2 (where COE is cyclooctene). nih.govresearchgate.netrsc.org While the synthesis of rhodium and iridium Carbolong complexes is a developing area, theoretical calculations suggest the intriguing possibility of forming stable carbolongs with a variety of transition metals, including those from groups IVB through VIIB. xmu.edu.cn The synthesis of organometallic rhodium and iridium complexes often involves C-H bond activation, a process that could be harnessed for the construction of novel Carbolong frameworks. nih.govresearchgate.net

Table 3: Transition Metals Incorporated into Carbolong and Related Complexes

| Metal Center | Key Precursor(s) | Example of Synthesized Complex | Significance | Reference(s) |

| Osmium | OsCl2(PPh3)3, OsCl3 | Osmapentalynes (7C), Polycyclic frameworks (8C-12C) | Prototypical metal, high stability, extensive library of complexes. | xmu.edu.cnnih.govmdpi.com |

| Ruthenium | RuCl2(PPh3)3, Ru3(CO)12 | Ruthenapentalyne (7C), 10C-Carbolong Complex | First second-row transition metal in a carbyne-type carbolong. | xmu.edu.cnrsc.orgnih.gov |

| Rhodium | [Rh(COE)2Cl]2, [Rh(PPh3)3Cl] | General organometallic complexes | Potential for new catalytic properties; synthesis explored. | nih.govresearchgate.netrsc.org |

| Iridium | [Ir(COE)2Cl]2, [Ir(PPh3)3Cl] | General organometallic complexes | Potential for new photophysical properties; synthesis explored. | nih.govresearchgate.netnih.gov |

Synthesis of Hetero-Carbolong Systems (e.g., Diaza-Metallapentalenes)

The incorporation of heteroatoms into the carbolong framework gives rise to hetero-carbolong systems, diversifying their structural and electronic properties. A notable example is the synthesis of aza- and diaza-metallapentalenes.

One effective strategy for synthesizing aza-metallapentalenes begins with metallabenzenes. scispace.comnih.gov This method involves a remarkable series of sequential ring contractions followed by annulation reactions. scispace.comnih.gov For instance, six-membered osmabenzenes can be transformed into five-membered osmapentafulvenes, which then undergo further reactions to yield bicyclic aza-osmapentalenes. scispace.comnih.gov Both experimental data, including Nuclear Magnetic Resonance (NMR) spectra and X-ray crystallography, and theoretical studies confirm the aromatic character of the resulting aza-metallapentalene products. scispace.comnih.govresearchgate.net This stepwise transformation provides a controlled and efficient route to these specific bicyclic heteroaromatics. scispace.com

A different approach has been developed for the synthesis of diaza-metallapentalenes. rsc.org This two-step method involves the reaction of an alkyne-coordinated osmium complex with azo compounds. rsc.org The subsequent addition of reagents like AgSbF₆/CO facilitates the formation of the final diaza-osmapentalene structure. rsc.org The aromaticity of these diaza-metallapentalenes, a new class of metalla-aromatics, has been verified through crystal parameters, NMR spectra, and theoretical calculations. rsc.org The isolation of these heteroatom-containing carbolong complexes opens promising avenues for further exploration in this field. xmu.edu.cn

| Target Hetero-Carbolong System | Starting Material | Key Reagents/Steps | Yield | Reference |

|---|---|---|---|---|

| Aza-osmapentalene | Osmapentafulvene complex | Reaction with substituted propynols followed by dehydroxylation | 98% | scispace.comnih.gov |

| Diaza-osmapentalene | Alkyne-coordinated osmium complex | 1. Treatment with azo compounds 2. Addition of AgSbF₆/CO | Not specified | rsc.org |

Advanced Synthetic Transformations (e.g., Carbanion Attack, C-H Activation)

Beyond the initial synthesis of the carbolong framework, advanced transformations allow for the functionalization and modification of these complexes, leading to new structures and properties.

Carbanion Attack: Carbanions are potent nucleophiles due to the negative charge localized on a carbon atom, making them highly effective in forming new carbon-carbon bonds. siue.eduuomosul.edu.iq Their reactivity involves attacking electrophilic centers, such as carbonyl groups. numberanalytics.comfunaab.edu.ng In the context of carbolong chemistry, this reactivity can be harnessed for synthetic transformations. For example, the carbyne carbon within a metallapentalyne framework is an electrophilic site that can react with nucleophilic reagents. nih.gov

A carbanion, generated by deprotonating a C-H bond with a strong base, can therefore attack this electrophilic carbyne carbon. numberanalytics.comnih.gov This nucleophilic attack leads to the formation of a new carbon-carbon bond, effectively functionalizing the carbolong complex and leading to the formation of 16- or 18-electron metallapentalenes. nih.gov The stability and reactivity of the carbanion are influenced by factors such as adjacent electron-withdrawing groups and the solvent used. siue.edu This method represents a powerful strategy for the post-synthesis modification of carbolong frameworks.

C-H Activation: Carbon-hydrogen (C-H) bond activation is a significant strategy in organic synthesis that involves the cleavage of a stable C-H bond, typically facilitated by a transition metal catalyst, to form a new carbon-metal bond. mt.commdpi.com This process enables the direct functionalization of otherwise inert C-H bonds. rutgers.edu Mechanisms for this transformation include oxidative addition, electrophilic activation, and σ-bond metathesis. mt.commdpi.com

In carbolong chemistry, transition metal centers like osmium are integral to the structure. xmu.edu.cn This inherent metal presence can be exploited to direct C-H activation reactions on the carbolong ligand or on appended functional groups. The process can create a metallacycle intermediate, which can then undergo further reactions to introduce new functional groups. wikipedia.org The ability to selectively activate a specific C-H bond, often guided by proximity to the metal center or a directing group, allows for precise and efficient modification of complex molecules. rutgers.eduwikipedia.org This advanced transformation is a key tool for elaborating the structure of carbolong complexes, paving the way for novel applications. jk-sci.com

| Transformation | Reactive Species | Target Site on Carbolong | Outcome | Reference |

|---|---|---|---|---|

| Carbanion Attack | Carbanion (R₃C⁻) | Electrophilic carbyne carbon in metallapentalyne | Formation of a new C-C bond; functionalization of the complex | siue.edunih.gov |

| C-H Activation | Transition metal center of the complex | C-H bond on the ligand framework or substituent | Formation of a C-M bond, enabling further functionalization | mt.commdpi.comrutgers.edu |

Reaction Mechanisms and Chemical Transformations of Carbolong Complexes

Reactivity at Carbyne Carbon Centers (Electrophilic and Nucleophilic Additions)

The carbyne carbon within the seven-carbon (7C) framework of Carbolong complexes displays remarkable ambiphilic, or "chameleonic," reactivity. xmu.edu.cn It can react with both electrophiles and nucleophiles, leading to the formation of different types of metallapentalene products. acs.orgxmu.edu.cn This dual reactivity is a key feature of its chemical behavior.

When encountering an electrophile, such as an acid, the carbyne carbon demonstrates nucleophilic character. xmu.edu.cn For instance, the treatment of osmapentalyne complexes with deuterated acetic acid results in the deuterium atom attaching to the carbyne carbon. acs.org This reaction proceeds through a 16-electron metallapentalene intermediate, which can be captured. xmu.edu.cn

Conversely, the carbyne carbon exhibits electrophilicity when it reacts with nucleophiles. xmu.edu.cn This interaction leads to the formation of 18-electron metallapentalenes. xmu.edu.cnacs.org This ability to react with both electron-rich and electron-poor species underscores the unique electronic nature of the metal-carbon triple bond within the strained five-membered ring system. nih.gov

| Reactant Type | Carbyne Carbon Behavior | Intermediate/Product | Electron Count |

|---|---|---|---|

| Electrophile (e.g., H⁺) | Nucleophilic | 16-electron metallapentalene | 16 |

| Nucleophile | Electrophilic | 18-electron metallapentalene | 18 |

Cycloaddition Reactions Involving Carbolong Frameworks

The strained metal-carbon triple bond in Carbolong frameworks is highly reactive and can participate in various cycloaddition reactions, serving as a building block for more complex polycyclic systems. nih.gov

Carbolong complexes can undergo [2+1] cycloaddition reactions. A notable example is the reaction of a metal carbyne with an azide, which results in the formation of a metalla-azirine. nih.gov This type of reaction provides a pathway to incorporate single atoms into the framework, creating novel heterocyclic structures.

The [2+2] cycloaddition of alkynes with the carbyne moiety of Carbolong complexes is a significant transformation. acs.org This reaction represents a key step in the expansion of the carbolong framework, for instance, in the conversion of a 7C complex into a nine-carbon (9C) framework. xmu.edu.cn The resulting 9C structure contains a metallacyclobutadiene unit. xmu.edu.cn Such cycloadditions have been proposed as a critical step in alkyne metathesis catalyzed by late transition metal carbyne complexes. acs.orgxmu.edu.cn

The construction of even larger frameworks has been achieved through [2+2+2] cycloadditions. The reaction of a 7C osmapentalyne complex with two molecules of an alkyne, such as dimethyl acetylenedicarboxylate, leads to the formation of an eleven-carbon (11C) framework. acs.org This was the first realization of a [2+2+2] cycloaddition involving a late transition metal carbyne complex with alkynes. acs.orgxmu.edu.cn This reaction pathway is crucial for systematically building larger, planar polycyclic carbolong systems. xmu.edu.cn

| Reaction Type | Reactant(s) Added | Resulting Framework | Key Structural Feature |

|---|---|---|---|

| [2+1] Cycloaddition | Azide | - | Metalla-azirine |

| [2+2] Cycloaddition | Alkyne (1 equiv.) | 9C Framework | Metallacyclobutadiene |

| [2+2+2] Cycloaddition | Alkyne (2 equiv.) | 11C Framework | Fused polycyclic system |

Metal-Carbon Bond Rearrangements and Positional Shifts

The metal-carbyne triple bond in osmapentalynes is not static. Upon treatment with HBF₄·H₂O, the Os≡C triple bond can shift its position from one five-membered ring to the other within the fused bicyclic system. acs.orgxmu.edu.cn This rearrangement suggests the existence of a 16-electron osmapentalene intermediate. acs.orgxmu.edu.cn This positional shift highlights the dynamic nature of the metal-carbon bonds within the Carbolong framework and provides insight into the stability and interconversion of its various isomers. xmu.edu.cn

Ring-Opening and Ring-Expansion Pathways

Carbolong complexes can serve as synthons for constructing larger ring systems through ring-expansion pathways. A prominent example involves an eight-carbon (8C) Carbolong complex that contains a highly strained three-membered metallacyclopropene unit. xmu.edu.cn This strained ring is reactive and can be easily expanded. When the 8C complex is treated with one equivalent of an alkyne, the three-membered ring opens and incorporates the alkyne to form a new, more stable five-membered metallapentadiene unit. xmu.edu.cn This reaction transforms the 8C complex into a ten-carbon (10C) framework, demonstrating a clear ring-expansion pathway driven by the release of ring strain. xmu.edu.cnacs.org

Derivatization via Substitutional Reactions

Substitutional reactions on the Carbolong framework are a primary method for introducing new functional groups and modifying the properties of the complex. These reactions can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the Carbolong scaffold and the reagents employed.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and Carbolong complexes, with their metallaaromatic nature, are no exception. The π-electron system of the Carbolong scaffold can act as a nucleophile and react with various electrophiles. This reactivity is particularly pronounced in Carbolong derivatives that possess Craig-Möbius aromaticity.

Research has shown that osmapentalenes, a class of Carbolong complexes, are susceptible to electrophilic attack by halogens. The high reactivity of the osmapentalene core facilitates these substitution reactions. The regioselectivity of the substitution is influenced by both electronic and steric factors within the Carbolong framework. Density functional theory (DFT) calculations have been employed to predict the preferred sites of electrophilic attack on different rings within the metallaaromatic system. These EAS reactions serve as an experimental indicator of the aromaticity of Möbius aromatic systems and provide a valuable method for the functionalization of Carbolong scaffolds.

Functionalization of the Carbolong scaffold can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach has been demonstrated on a triflate-functionalized iridapentalene, a type of Carbolong complex. The triflate group, being an excellent leaving group, activates the iridapentalene core towards nucleophilic attack.

A variety of C-, N-, O-, and S-centered nucleophiles have been successfully employed to displace the triflate group, leading to a diverse range of functionalized irida-Carbolong derivatives. This methodology allows for the late-stage functionalization of pre-assembled Carbolong complexes, providing access to compounds with tailored electronic and photophysical properties. For instance, the reaction with 8-hydroxyquinoline, which possesses two nucleophilic sites, results in the formation of a polycyclic complex with a rare six-fused-ring structure through a sequential nucleophilic aromatic substitution by the nitrogen atom followed by an intramolecular nucleophilic addition by the oxygen atom.

The following table summarizes the types of nucleophiles used in the SNAr functionalization of an iridapentalene triflate:

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| O-centered | Phenol | Phenoxy |

| S-centered | p-Toluenethiol | p-Tolylthio |

| N-centered | Aniline | Anilino |

| C-centered | Malononitrile | Dicyanomethyl |

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in synthetic chemistry for the formation of carbon-carbon bonds. The general mechanism of the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.

The catalytic cycle typically proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide or triflate to form an organopalladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

While the Suzuki-Miyaura coupling is a versatile and widely used methodology, its specific application to Carbolong complexes is not extensively documented in the current scientific literature. However, given the successful functionalization of Carbolong scaffolds with leaving groups such as triflates, it is plausible that these derivatives could serve as suitable substrates for such cross-coupling reactions, opening up further avenues for the synthesis of more complex Carbolong architectures.

Carbonylation Reactions of Metallaaromatics (e.g., Alkoxycarbonylation, Aminocarbonylation)

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, represent a significant class of transformations for metallaaromatics. The first examples of carbonylation reactions of metallaaromatics were demonstrated with an osmapentalyne, a type of Carbolong complex. These reactions, specifically alkoxycarbonylation and aminocarbonylation, provide a direct route to carbonyl-functionalized metallacycles.

In these reactions, the osmium carbyne unit of the osmapentalyne reacts with carbon monoxide (CO), followed by nucleophilic attack by an alcohol (for alkoxycarbonylation) or an amine (for aminocarbonylation). The electronic and steric properties of the nucleophile are critical factors in determining the reaction outcome. For instance, alcohols with bulky substituents, such as isopropanol, require longer reaction times, while the even bulkier tert-butyl alcohol is unreactive.

Amines, being stronger nucleophiles, exhibit divergent reactivity. Bulky amines undergo the expected aminocarbonylation to yield amide derivatives. In contrast, smaller amines tend to favor direct nucleophilic addition to the carbyne carbon. Control experiments suggest the involvement of an intermediate formed from the coupling of the metal carbyne with CO. These carbonylation reactions have led to the synthesis of a series of metallaaromatics containing ester, amide, and carboxylic acid functionalities.

The following table presents a selection of nucleophiles and their corresponding products in the carbonylation of an osmapentalyne:

| Nucleophile | Reaction Type | Product Functional Group |

| Methanol | Alkoxycarbonylation | Methyl Ester |

| Ethanol | Alkoxycarbonylation | Ethyl Ester |

| Benzylamine | Aminocarbonylation | N-Benzyl Amide |

| Aniline | Aminocarbonylation | N-Phenyl Amide |

Cascade Cyclization and Complex Rearrangements

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next. These reactions are highly efficient in building molecular complexity from relatively simple starting materials. Similarly, complex rearrangements can lead to significant alterations of the molecular scaffold.

In the context of Carbolong chemistry, the construction of the polycyclic frameworks themselves can be viewed as resulting from complex reaction cascades. For example, the formation of an 11-carbon Carbolong framework has been achieved through a [2+2+2] cycloaddition of alkynes with the carbyne atom of a 7-carbon Carbolong complex. Furthermore, the reaction of an 8-carbon Carbolong complex with two equivalents of alkynes or allenes can lead to the formation of a 12-carbon framework.

While specific, post-synthetic cascade cyclizations or complex rearrangements of fully formed Carbolong 1 are not widely reported, the inherent reactivity of the metallacycle and the potential for ligand-centered reactions suggest that such transformations could be a fruitful area for future exploration. The development of such reactions would provide novel pathways for the synthesis of intricate, three-dimensional structures based on the planar Carbolong scaffold.

Structural and Electronic Principles of Carbolong Complexes

Molecular Architectures and Planar Conjugated Systems

Carbolong 1 is distinguished by a novel molecular architecture centered around a planar, fused iridabicycle core. chemistryworld.com This structural motif is a testament to the ability of transition metals to template and stabilize unique carbon frameworks. The planarity of the conjugated system is a critical feature, giving rise to its distinct electronic properties. chemistryworld.com In a hydroxy-substituted derivative of an irida-carbolong, single-crystal X-ray diffraction analysis revealed an octahedral configuration around the central iridium atom. xmu.edu.cn This iridium center is coordinated to three carbon atoms of the carbolong ligand, two trans-positioned triphenylphosphine (B44618) (PPh₃) groups, and a carbonyl (CO) group. xmu.edu.cn The fused five-membered iridabicycle in this related complex exhibits remarkable planarity, with a mean deviation from the least-squares plane of just 0.016 Å. xmu.edu.cn This high degree of planarity is essential for the extensive electron delocalization observed in these systems.

The core structure of this compound is built upon a multidentate carbon chain that includes propargyl alcohol and diyne units, which serve as versatile precursors for the formation of the metallacycle. chem8.org The synthesis typically involves the reaction of a suitable metal precursor with these alkynyl moieties, leading to the construction of the characteristic metal-heteroaromatic ring system in a one-pot synthesis. wikipedia.org

Aromaticity and Antiaromaticity in Carbolong Metallacycles

The electronic structure of this compound is deeply rooted in the concept of aromaticity, a feature that governs its stability and reactivity. The incorporation of a transition metal into the cyclic system introduces complexities not observed in purely organic aromatic compounds.

Elucidation of Hückel and Möbius Aromaticity

Aromaticity is broadly categorized into Hückel and Möbius types, distinguished by their electron counts and orbital topologies. chem8.org Hückel systems, which are common in organic chemistry, are aromatic when they possess (4n + 2) π-electrons. In contrast, Möbius systems, which feature an odd number of out-of-phase overlaps in their cyclic array of orbitals, are aromatic with 4n π-electrons. wikipedia.orgfiveable.me

This compound and related metallapentalenes are classified as having Craig-Möbius aromaticity. chem8.org Unlike typical organic Möbius systems that require a physical twist in the molecule to achieve the necessary orbital phase change, the planar framework of this compound accomplishes this through the participation of the metal's d-orbitals. chemistryviews.org The d-orbitals can induce the required phase inversion within the planar ring, allowing for Möbius aromaticity in an untwisted structure. chemistryviews.org This is a direct consequence of the dπ-pπ conjugation within the metallacycle. xmu.edu.cn Theoretical calculations on related CCCCC pentadentate chelates have shown that the planar metallacycle exhibits extended Craig-Möbius aromaticity arising from a 12-center-12-electron dπ-pπ π-conjugation system. chem8.org

Stabilization of Inherently Antiaromatic Organic Units (e.g., Pentalene (B1231599), Cyclobutadiene)

A significant chemical attribute of the carbolong framework is its ability to stabilize otherwise highly unstable and antiaromatic organic molecules. chemistryviews.org Pentalene, a bicyclic hydrocarbon with 8 π-electrons, is a classic example of an antiaromatic compound. The osmium analogue of this compound, osmapentalyne, which contains the antiaromatic pentalyne ligand, is thermally stable. chem8.org This stabilization is a direct result of the formation of the Möbius aromatic system upon coordination to the metal center, which transforms the antiaromatic 8π-electron pentalene into a stable 12-center-12-electron Möbius aromatic metallacycle. chem8.org While the stabilization of pentalene is well-documented, specific studies on the stabilization of cyclobutadiene (B73232) by this compound are not prominently featured in the reviewed literature.

Metal-Carbon Coordination Environments and Geometries

The coordination environment around the iridium center in this compound is a defining feature of its structure. The iridium atom is typically in an octahedral geometry, bonded to the tridentate carbolong ligand through at least three metal-carbon σ-bonds. xmu.edu.cnfiveable.me In a closely related hydroxy-substituted irida-carbolong complex, the Ir-C bond lengths have been determined by X-ray crystallography. chemistryworld.com For instance, in a deoxyfluorination product of this complex, the Ir1-C1, Ir1-C4, and Ir1-C7 bond lengths are 2.091(6) Å, 2.079(5) Å, and 2.065(5) Å, respectively. chemistryworld.com These bond lengths are indicative of strong metal-carbon interactions. The C-C bond lengths within the iridabicycle show a degree of delocalization, with values ranging from 1.355(7) Å to 1.406(7) Å. chemistryworld.com

The following table summarizes selected bond lengths for a derivative of an irida-carbolong complex, providing insight into the metal-carbon coordination.

| Bond | Length (Å) | Compound Reference |

| Ir1-C1 | 2.091(6) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| Ir1-C4 | 2.079(5) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| Ir1-C7 | 2.065(5) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C1-C2 | 1.355(7) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C2-C3 | 1.406(7) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C3-C4 | 1.361(8) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C4-C5 | 1.403(7) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C5-C6 | 1.394(8) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

| C6-C7 | 1.376(7) | Deoxyfluorination product of hydroxy-irida-carbolong 1 |

Spectroscopic data, particularly NMR, further elucidates the coordination environment. In derivatives of irida-carbolong 1, the protons on the carbon atoms bonded to iridium appear at characteristically low fields in the ¹H NMR spectrum, often above 10 ppm, which is consistent with the deshielding effect of the metal and the aromatic nature of the ring. chemistryworld.com For example, in a trifluoroacetate (B77799) derivative of hydroxy-irida-carbolong 1, the signals for the iridium-bonded CH groups appear at 11.77 ppm and 10.30 ppm. chemistryworld.com The ³¹P NMR signals for the ancillary phosphine (B1218219) ligands also provide valuable structural information. chemistryworld.com

| Nucleus | Chemical Shift (ppm) | Compound Reference |

| ¹H (Ir-CH) | 11.77, 10.30 | Trifluoroacetate derivative of hydroxy-irida-carbolong 1 |

| ¹H (Ir-CH) | 10.65, 10.40 | Acetyl derivative of hydroxy-irida-carbolong 1 |

| ³¹P | -0.29 | Trifluoroacetate derivative of hydroxy-irida-carbolong 1 |

Role of d-Orbitals in Conjugation (dπ-pπ Interactions)

The unique electronic properties of this compound are fundamentally tied to the participation of the iridium's d-orbitals in the conjugated system. This involvement gives rise to dπ-pπ interactions, which are crucial for the establishment of Möbius aromaticity in a planar structure. xmu.edu.cnchemistryviews.org The d-orbitals of the transition metal have the appropriate symmetry to overlap with the p-orbitals of the carbon framework, leading to a delocalized system of electrons that extends over both the metal and the organic ligand. xmu.edu.cn

This dπ-pπ conjugation is the key to the formation of the Möbius topology without the need for a physical twist in the molecule. The phase inversion required for a Möbius system is provided by the d-orbital's nodal properties. chemistryviews.org This interaction not only stabilizes the complex but also defines its aromatic character and subsequent reactivity. The delocalization resulting from dπ-pπ interactions is evident in the relatively short and uniform C-C bond lengths within the metallacycle, as well as the observed spectroscopic properties. chemistryworld.comxmu.edu.cn

Strained Fused-Ring Systems and Associated Structural Features

Carbolong complexes are a significant class of metallaaromatics characterized by a planar, conjugated carbon chain of seven or more atoms coordinated to a transition metal center through at least three metal-carbon bonds. acs.orgxmu.edu.cn The formation of these polycyclic frameworks often results in significant ring strain, which in turn imparts unique structural features and reactivities. The inherent stability of these complexes, despite the strain, is attributed to the polydentate chelation and the aromaticity of the systems. nih.gov

A defining feature of many carbolong complexes is the presence of fused ring systems that are forced into a planar geometry by the coordinating metal center. acs.orgxmu.edu.cn This contrasts with analogous organic polycyclic compounds, which are often non-planar. xmu.edu.cn The planarity in carbolong complexes is a key factor in their electronic properties and aromaticity. acs.orgnih.gov

Research into carbolong chemistry has led to the synthesis of a variety of complexes with increasingly long carbon chains, each with distinct structural characteristics. acs.org For example, the 9C carbolong framework remarkably stabilizes two classically antiaromatic and unstable organic frameworks, cyclobutadiene and pentalene, within a single, stable molecule. acs.orgnih.gov In 10C frameworks, three five-membered rings are fused and held in a coplanar arrangement by the central metal atom. acs.orgnih.gov The 12C framework features the largest number of carbon atoms found to coordinate to a metal atom in a single plane. acs.orgnih.gov

A prime example of strain within these systems is found in metallapentalynes, which feature a metal-carbon triple bond within a five-membered ring. acs.orgnih.gov This arrangement leads to a highly strained structure. For instance, the osmapentalyne complex 2a exhibits a bond angle of only 129.5° around the carbyne carbon, the smallest ever observed for such a carbon. acs.org Density functional theory (DFT) calculations have been used to quantify this strain. The strain energy at the carbyne carbon in osmapentalyne 2a is estimated to be approximately 24.8 kcal mol⁻¹, which is significantly larger than that of osmabenzyne (9.6 kcal mol⁻¹) but much smaller than that of the organic analogue cyclopentyne (B14760497) (75.0 kcal mol⁻¹). acs.org This demonstrates that the metal fragment plays a crucial role in mitigating the ring strain. acs.orgnih.gov

More recently, the synthesis of 11C-carbolong complexes has introduced even more complex strained systems, such as metallabenzyne-fused metallapentalenes and metallabenzene-fused metallapentalynes. repec.orgresearchgate.netresearchgate.net These molecules contain a strained metallacycle and exhibit versatile reactivities. researchgate.net One of the most notable reactions is the metal carbyne bond shift from a six-membered ring to a more strained five-membered ring, highlighting the dynamic nature of these strained fused-ring systems. repec.orgresearchgate.netresearchgate.net

Detailed Research Findings

Systematic studies have revealed a correlation between the length of the carbon chain and the resulting structural features of the fused-ring system. The table below summarizes the key features of different carbolong frameworks.

Table 1: Structural Features of Fused-Ring Carbolong Frameworks

| Carbon Chain Length | Fused Ring System Description | Key Structural Features | Citations |

|---|---|---|---|

| 7C | Metallapentalyne | Contains a metal-carbon triple bond within a five-membered ring; exhibits planar Craig-type Möbius aromaticity. | acs.orgnih.gov |

| 8C | Fused 5- and 3-membered rings | An osmacyclopropene unit is coplanar with the fused five-membered rings; exhibits σ-aromaticity. | acs.orgxmu.edu.cnnih.gov |

| 9C | Fused metallapentalene and metallacyclobutadiene | Stabilizes two classically antiaromatic frameworks (pentalene and cyclobutadiene) simultaneously. | acs.orgxmu.edu.cnnih.gov |

| 10C | Three fused five-membered rings | The three fused rings are bridged by the metal and are coplanar and aromatic. | acs.orgxmu.edu.cnnih.gov |

| 11C | Metallabenzyne-fused metallapentalene | Planar carbon-chain ligand; undergoes metal carbyne bond shift from the 6-membered to the 5-membered ring. | acs.orgrepec.orgresearchgate.net |

| 12C | Pentadentate chelate with five M-C bonds | The largest number of carbon atoms coordinated to a metal in a single plane. | acs.orgxmu.edu.cnnih.gov |

The detailed structural analysis of specific complexes, such as osmapentalyne 2a , provides insight into the bonding within these strained rings. X-ray diffraction data reveals C-C bond lengths in the fused five-membered rings that are intermediate between typical single and double bonds, indicating electron delocalization. acs.orgxmu.edu.cn

Table 2: Selected Structural Data for Osmapentalyne 2a

| Structural Parameter | Value | Significance | Citations |

|---|---|---|---|

| Os≡C Bond Length | 1.845 Å | Slightly longer than in a six-membered osmabenzyne ring, reflecting the strain of the 5-membered ring. | acs.org |

| C-C Bond Lengths in Fused Rings | 1.377–1.402 Å | Close to the C-C bond length in benzene (B151609) (1.396 Å), indicating a delocalized electronic structure. | acs.orgxmu.edu.cn |

| Bond Angle at Carbyne Carbon | 129.5° | The smallest bond angle ever observed for a carbyne carbon, indicating high ring strain. | acs.orgnih.gov |

The calculated strain energies further underscore the unique nature of these metalla-aromatic systems compared to their organic counterparts.

Table 3: Comparison of Calculated Strain Energies

| Compound | Strain Energy (kcal mol⁻¹) | Notes | Citations |

|---|---|---|---|

| Osmapentalyne | ~24.8 | Represents significant strain but is stabilized by the metal center. | acs.org |

| Osmabenzyne | 9.6 | Lower strain due to the larger six-membered ring. | acs.org |

| Cyclopentyne | 75.0 | Extremely high strain in the purely organic analogue. | acs.org |

Advanced Characterization Methodologies in Carbolong Chemistry

Spectroscopic Techniques

Spectroscopic methods provide invaluable insights into the electronic structure, bonding, and functional groups present in a molecule. For Carbolong 1, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) absorption spectroscopy, and High-Resolution Mass Spectrometry (HRMS) have been instrumental in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the connectivity and environment of atoms within a molecule. Studies on this compound and its derivatives have utilized various NMR techniques, including ¹H, ¹³C, and ³¹P NMR. These analyses provide detailed information about the types of protons and carbons present, their spatial relationships through coupling constants, and the electronic environment around phosphorus atoms.

For instance, in the characterization of osmium carbolong complexes derived from this compound, specific proton signals were observed at down-field regions, indicative of protons attached to metallacycle carbons. For example, in one study, signals for metallacycle protons were noted at δ 15.52 (d, ³J(HP) = 17.08 Hz, 1H, C1H) and δ 9.06 (d, ³J(HH) = 3.00 Hz, 1H, C5H) xmu.edu.cn. Furthermore, ¹³C NMR spectra revealed characteristic signals for various carbon environments, including those within the metallacycle and associated functional groups. For example, signals at δ 203.70 (2-1), 202.40 (2-2), and 204.12 (2-3) were assigned to specific carbon atoms within the complexes xmu.edu.cn. In another context, the esterification of a β-hydroxy-substituted irida-carbolong complex (related to this compound) showed a proton resonance at 2.02 ppm attributed to an acyl group, along with molecular ion peaks in HRMS confirming the esterification xmu.edu.cn.

Table 1: Representative NMR Chemical Shifts for this compound Derivatives

| Compound/Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Coupling | Assignment | Reference |

|---|---|---|---|---|

| C1H | 15.52 | d, ³J(HP) = 17.08 Hz | Metallacycle | xmu.edu.cn |

| C5H | 9.06 | d, ³J(HH) = 3.00 Hz | Metallacycle | xmu.edu.cn |

| C2 (¹³C) | 135.72 | d, ¹J(CP) = 70.53 Hz | Metallacycle | xmu.edu.cn |

| OCH₃ | 3.63 | s | Methoxy group | xmu.edu.cn |

| C8H | 3.06 | s | Methylene group | xmu.edu.cn |

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy: UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. While specific UV-Vis-NIR data for this compound itself are not detailed in the provided snippets, this technique is generally used to study the electronic absorption profiles of transition metal complexes and organic molecules, which can correlate with their color and photophysical properties.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of a compound, which allows for the unambiguous assignment of its elemental composition. Studies involving this compound derivatives have employed HRMS to confirm the molecular weight and formula of newly synthesized complexes. For example, the HRMS of an esterified irida-carbolong complex showed a molecular ion peak at m/z = 1049.2382, which was in close agreement with the calculated m/z = 1049.2343, thus confirming its elemental composition xmu.edu.cn. Similarly, another related complex exhibited an ion peak at m/z = 1103.2049, matching the calculated value of 1103.2060 xmu.edu.cn. These precise mass measurements are essential for verifying the integrity of synthesized compounds.

X-ray Crystallography for Molecular Structure Determination

Studies have revealed detailed insights into the molecular structures of various this compound derivatives. For instance, the X-ray molecular structure of an osmium carbolong complex (complex 2-1) showed a metallacycle with specific C-C bond lengths within the fused five-membered rings, such as C1—C2 at 1.382 Å, C2—C3 at 1.413 Å, and C3—C4 at 1.392 Å, indicating a degree of aromaticity or delocalization within the ring system xmu.edu.cn. The thermal ellipsoids in crystallographic representations are typically set at a 50% probability level to depict atomic motion xmu.edu.cn.

In the case of a β-hydroxy-substituted irida-carbolong complex (complex 2), single-crystal X-ray diffraction analysis confirmed its molecular structure. The iridium center was found to be coordinated by two trans PPh₃ groups and one CO group, resulting in an octahedral configuration. The fused five-membered iridabicycle within complex 2 exhibited good planarity, with a mean deviation of 0.016 Å from the least-squares plane xmu.edu.cn. Another derivative, complex 5, was confirmed by its single-crystal structure to be a deoxyfluorination product, with Ir-C and C-C bond lengths comparable to those of related complexes xmu.edu.cn. For example, Ir−C bond lengths ranged from 2.065(5) to 2.091(5) Å, and C−C bond lengths were between 1.355(7) and 1.406(7) Å xmu.edu.cn.

Table 2: Selected Bond Lengths from X-ray Crystallography of this compound Derivatives

| Bond | Length (Å) | Compound/Context | Reference |

|---|---|---|---|

| C1—C2 | 1.382 | Complex 2-1 | xmu.edu.cn |

| C2—C3 | 1.413 | Complex 2-1 | xmu.edu.cn |

| C3—C4 | 1.392 | Complex 2-1 | xmu.edu.cn |

| Ir−C1 | 2.091(6) | Complex 5 | xmu.edu.cn |

| Ir−C4 | 2.079(5) | Complex 5 | xmu.edu.cn |

| Ir−C7 | 2.065(5) | Complex 5 | xmu.edu.cn |

| C1−C2 | 1.355(7) | Complex 5 | xmu.edu.cn |

| C2−C3 | 1.406(7) | Complex 5 | xmu.edu.cn |

These detailed structural analyses, enabled by advanced spectroscopic and crystallographic techniques, provide a comprehensive understanding of this compound and its chemical behavior.

Computational and Theoretical Investigations of Carbolong Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely employed to model Carbolong 1 and related complexes, offering a balance between computational cost and accuracy. These studies have been crucial in understanding the geometry, electronic landscape, and chemical behavior of these unique organometallic species.

Geometrical and Electronic Structure Optimization

DFT calculations are fundamental in determining the optimized ground-state geometries of Carbolong complexes. For osmium carbolong complexes, these calculations have been used to predict and confirm their molecular structures. Theoretical optimizations are often performed using functionals like PBE0-D3 or B3LYP with appropriate basis sets, such as def2-TZVP for osmium, which includes effective core potentials to account for relativistic effects.

The optimized structures of osmium polypyridyl complexes, which share features with carbolongs, have shown close agreement with crystallographic data. nih.gov For example, DFT computations on bis(terpyridine)osmium(II) complexes have accurately characterized their geometries, with calculated bond lengths showing only slight deviations from solid-state crystal structures. mdpi.com This foundational step is critical, as the optimized geometry is the basis for all subsequent computational analyses, including aromaticity and reactivity studies. The planarity of the carbolong skeleton and the lengths of the osmium-carbon (Os-C) bonds are key parameters obtained from these optimizations. For instance, in related systems, Os–C bond lengths involving sp²-hybridized carbons are typically shorter than those involving sp³-hybridized carbons, a detail that can be precisely modeled.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shifts (NICS), Anisotropy of the Current-density Excitations (ACID) Analyses)

The concept of metalloaromaticity is central to the chemistry of Carbolong complexes. Aromaticity is computationally evaluated using magnetic criteria such as Nucleus-Independent Chemical Shifts (NICS) and the Anisotropy of the Current-density Excitations (ACID). NICS calculations, which measure the magnetic shielding at the center of a ring system, are a popular method for quantifying aromaticity. Negative NICS values are indicative of an aromatic diatropic ring current.

While specific NICS values for "this compound" are not extensively documented in the provided search results, studies on related metallacycles provide a framework for what would be expected. For instance, in various metallabenzenes, NICS analysis has been used to confirm the aromatic character of the rings. The choice of computational level and the precise location of the NICS probe are critical for obtaining reliable and comparable results. ACID plots offer a visual representation of electron delocalization pathways, complementing the quantitative data from NICS. For a comprehensive analysis, both methods would be employed to characterize the electronic delocalization within the carbolong framework.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping the reaction pathways of this compound. One notable example is the elucidation of the stepwise oxidation of terminal alkynes mediated by an osmium carbolong complex using pyridine (B92270) N-oxide as an oxidant. The mechanism was detailed through the identification of intermediates and the calculation of activation energies for each transition state.

The reaction proceeds through several key steps, including the initial binding of the alkyne to the osmium center, insertion of the triple bond into an Os-C bond, oxidation of a carbon atom in the metallacycle, and eventual formation of an osmapentalyne intermediate. The activation energies for the final steps, leading to the product, were calculated to be relatively low, indicating a facile process.

| Transition State | Reaction Step | Activation Energy (kcal/mol) |

| TS1A-1B | Insertion of triple bond into C-Os bond | 12.2 |

| TS1D-1E | Oxidation of sp3 carbon by pyridine N-oxide | 10.2 |

| TS1E-1F | Elimination of protonated pyridine N-oxide | 14.6 |

| TS1F-1G | Oxidation of metal carbene bond | 8.4 |

| TS1G-2-1 | Formation of final product | 6.6 |

This table presents the activation energies for key transition states in the reaction of an osmium carbolong complex with a terminal alkyne and pyridine N-oxide.

These computational findings provide a detailed molecular-level understanding of the reaction mechanism, highlighting the role of the osmium carbolong complex in mediating the oxygen atom transfer.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For osmium complexes, DFT calculations have been used to determine the energies of these orbitals. In osmium(II) polypyridyl complexes, for example, the HOMO is often metal-centered, while the LUMO is located on the ligands. nih.gov Upon oxidation to Os(III), a significant reordering of the electronic energy levels occurs. nih.gov In the context of this compound, the HOMO-LUMO gap would influence its photophysical properties and its behavior in redox reactions. Studies on various organometallic complexes have shown that the HOMO-LUMO gap can be tuned by modifying the ligands. nih.govmdpi.com

| Complex Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Red-Emitting Os(II) Complex 1 | - | - | 3.34 |

| Red-Emitting Os(II) Complex 5 | - | - | 3.42 |

| Generic Cu(I) Complex 1 | - | - | 4.01 |

| Generic Cu(I) Complex 2 | - | - | 3.96 |

This table shows representative HOMO-LUMO gaps for various transition metal complexes, illustrating the typical energy ranges determined by DFT calculations. Specific values for this compound would require a dedicated computational study. nih.govnih.gov

Bonding Nature Characterization (e.g., Wiberg Bond Index)

To gain a deeper understanding of the bonding within this compound, particularly the nature of the osmium-carbon interactions, computational methods like Natural Bond Orbital (NBO) analysis are employed. The Wiberg Bond Index (WBI), calculated from the NBO analysis, provides a measure of the bond order between two atoms.

In studies of osmium complexes featuring multiple Os-C bonds, WBI has been used to confirm the presence of strong covalent interactions. For a model osmium complex with five coplanar carbon bonds, the WBI values for the Os-C bonds were found to be significant, indicating substantial covalent character. nih.gov The Os-C bond to a carbyne-like carbon can exhibit a higher WBI, suggesting a double bond character. nih.gov

| Bond | Wiberg Bond Index (WBI) |

| Os-C1 | 0.61 |

| Os-C2 | 0.62 |

| Os-C3 | 0.62 |

| Os-C4 | 0.61 |

| Os-C7 (carbyne) | 1.15 |

This table presents Wiberg Bond Indices for the Os-C bonds in a model osmium carbolong-like complex, demonstrating the strength and nature of these interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. TD-DFT calculations can predict electronic absorption spectra, providing information about the energies and intensities of electronic transitions. arxiv.orgresearchgate.net This is crucial for understanding the photophysical properties of this compound, such as its color and luminescence.

TD-DFT studies on osmium complexes have been used to assign the character of electronic transitions, for example, distinguishing between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (LC) transitions. rsc.org The calculated excitation energies and oscillator strengths can be compared directly with experimental UV-Vis absorption spectra. For a comprehensive understanding of the photochemistry of this compound, TD-DFT would be used to model its excited-state potential energy surfaces, which govern processes like fluorescence and phosphorescence.

| Complex Type | Calculated Transition | Excitation Energy (eV) | Oscillator Strength |

| Red-Emitting Os(II) Complex | S0 -> S1 | ~1.74 | - |

| Os(II) bipyridine complex | MLCT | - | - |

This table provides examples of data obtained from TD-DFT calculations on osmium complexes. The transition energies correspond to the wavelength of light absorbed. nih.govrsc.org

Computational Design and Prediction of Novel Carbolong Frameworks

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in the exploration of novel chemical structures, enabling the in silico design and evaluation of molecules prior to their synthesis. In the field of carbolong chemistry, these theoretical investigations are crucial for predicting the viability and potential properties of new frameworks, guiding synthetic efforts toward the most promising targets.

The predictive power of computational methods is frequently applied to assess the thermodynamic stability of hypothetical carbolong complexes. By calculating the relative energies of different isomers, researchers can identify the most energetically favorable arrangements of atoms. For instance, DFT calculations can be used to compare the stabilities of different osmapentalyne isomers, correctly predicting which isomer should be the major product in a reaction, a finding that has been corroborated by experimental results. nih.gov This predictive capability is essential for designing new synthetic routes and for understanding the fundamental principles that govern the stability of these complex organometallic structures.

Furthermore, computational design extends to the prediction of key electronic and photophysical properties. The absorption spectra of carbolong complexes, for example, can be tuned by introducing different substituents to the carbon framework or by varying the central transition metal. xmu.edu.cn Theoretical calculations allow for the systematic evaluation of these modifications, predicting how changes in the molecular structure will affect properties like the HOMO-LUMO gap and the maximum absorption wavelength. This enables the rational design of novel carbolong derivatives with tailored optical or electronic characteristics for specific applications, such as in materials science or biomedicine. xmu.edu.cn

The exploration of entirely new carbolong architectures is another key area for computational prediction. Theoretical studies can explore the feasibility of incorporating different transition metals into the carbolong framework. For example, DFT calculations have been used to investigate ruthenapentalynes, confirming their aromatic nature and suggesting their potential stability, which was later confirmed by synthesis. xmu.edu.cn This demonstrates the role of computational chemistry in expanding the scope of carbolong chemistry beyond the initially discovered osmium-based systems. By modeling the geometric and electronic structures of yet-to-be-synthesized complexes, researchers can predict novel, stable frameworks with unique properties.

Below is a table summarizing key computational predictions for different carbolong frameworks, illustrating the type of data generated in theoretical investigations.

| Carbolong Framework Class | Predicted Property | Computational Method | Predicted Value/Observation | Reference |

| Osmapentalyne (7C) | Ring Strain Energy | DFT | ~24.8 kcal/mol | nih.gov |

| Osmapentalyne (7C) | Aromaticity | NICS, ISE | Confirmed Möbius Aromaticity | nih.gov |

| Ruthenapentalyne (7C) | Stability | DFT | Inherent aromaticity enhances stability | xmu.edu.cn |

| C₁₈H₁₂ Isomers (Graphene Nanoflake Models) | Isomerization Energies | DFT (various functionals) | Hybrid and double-hybrid functionals show high accuracy in predicting relative stabilities. | bohrium.com |

| Metallapentalyne Isomers | Thermodynamic Stability | DFT | Successfully predicts the thermodynamically more stable isomer. | nih.gov |

Research Frontiers in Materials Science and Catalysis

Optoelectronic Materials Applications

Carbolong 1 has demonstrated considerable potential in the field of optoelectronics, with research primarily focused on its utility in photovoltaic devices, single-molecule electronics, and nonlinear optics.

Recent studies have highlighted the efficacy of this compound, also referred to as carbolong complex 1 (CLC1), as an interfacial modifier for the electron transport layer (ETL) in inverted perovskite solar cells. The introduction of this compound at the interface between the perovskite and C60 layers has been shown to optimize energy level alignment, suppress non-radiative recombination, and improve electronic contact.

Research findings indicate that devices incorporating this compound exhibit a significant enhancement in photovoltaic performance. A notable study demonstrated an impressive power conversion efficiency (PCE) of 25.80% for a device utilizing this compound. This high efficiency was accompanied by a high open-circuit voltage (Voc) of 1.19 V and a fill factor (FF) of 84.53%. The stability of these devices is also noteworthy, with unsealed devices retaining over 98% of their initial efficiency after 1400 hours of maximum power point tracking under illumination. Furthermore, these devices have shown remarkable thermal stability, maintaining 93% of their initial efficiency after 2500 hours at 85°C in a nitrogen atmosphere.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with this compound Interfacial Modification

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 25.80% |

| Open-Circuit Voltage (Voc) | 1.19 V |

| Fill Factor (FF) | 84.53% |

| Stability (1400h under illumination) | >98% of initial PCE |

| Thermal Stability (2500h at 85°C) | 93% of initial PCE |

While the broader class of carbolong complexes has been investigated for their potential as single-molecule conductors due to their π-conjugated aromatic systems that facilitate electron transport, specific research findings detailing the single-molecule conductance of this compound are not currently available in the reviewed literature. The general principle relies on the ability of these molecules to be wired between two electrodes, where their conductance can be measured. However, without specific experimental data for this compound, its performance in this application cannot be definitively stated.

The investigation into the nonlinear optical properties of carbolong complexes is an emerging area of research. Two-photon absorption is a property of interest for applications such as bioimaging and photodynamic therapy. However, specific studies detailing the two-photon absorption cross-section and other related nonlinear optical properties of this compound have not been identified in the current body of scientific literature.

Advanced Polymer and Metallopolymer Development

The incorporation of metallic complexes into polymer structures to form metallopolymers is a strategy to develop materials with novel functionalities. Carbolong motifs, in general, are being explored for this purpose.

The integration of carbolong complexes into polymeric architectures can impart unique optical and electronic properties to the resulting materials. This can be achieved by designing carbolong monomers that can be subsequently polymerized or by grafting carbolong complexes onto existing polymer backbones. While this is an active area of research for the broader family of carbolong complexes, specific examples of the successful integration of the this compound motif into polymeric or metallopolymeric architectures are not detailed in the available research.